4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid
Description
This compound belongs to the class of pyridoindole derivatives featuring a 4-oxobutanoic acid moiety. Its core structure includes a tetrahydro-2H-pyrido[4,3-b]indole scaffold substituted with a fluorine atom at the 8-position and a γ-oxo-butanoyl chain at the 2-position. The fluorine substituent enhances metabolic stability and influences electronic properties, while the oxobutanoic acid group contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors involved in neurological or inflammatory pathways .
Properties
IUPAC Name |
4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-9-1-2-12-10(7-9)11-8-18(6-5-13(11)17-12)14(19)3-4-15(20)21/h1-2,7,17H,3-6,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDHTWPOUFAYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanoic acid side chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Research Findings
- Conformational Dynamics : NMR studies of trifluoromethyl analogs () revealed two distinct conformers (Ca/Cb ratios: 56/44 to 67/33), suggesting flexibility in the pyrazole-indole linkage that may influence target binding .
- Biological Relevance : While direct bioactivity data for the target compound are unavailable, structurally related pyridoindoles () show promise as kinase inhibitors and serotonin receptor modulators due to their electron-deficient aromatic systems .
Biological Activity
The compound 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid is a derivative of tetrahydropyridoindole and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 262.28 g/mol. The compound features a fluorinated tetrahydropyridine moiety, which is significant for its biological activity.
Antitumor Activity
Research indicates that derivatives of tetrahydropyridoindole compounds exhibit significant antitumor effects. For instance, compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in cancer cell proliferation and DNA repair mechanisms. A related study identified a compound with a fluorinated pyridoindole structure that demonstrated potent inhibition of PARP1 and PARP2 with values of 1.2 nM and 0.87 nM respectively .
Enzyme Inhibition
The compound acts as an inhibitor of Cathepsin K , an enzyme involved in osteoclast function and bone resorption. Inhibitors of Cathepsin K are being investigated for their potential to treat osteoarthritis and osteoporosis. The structural similarity to other known inhibitors suggests that it may also exhibit similar inhibitory properties .
The primary mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting key enzymes such as PARP and Cathepsin K, the compound disrupts cellular processes critical for tumor growth and bone degradation.
- Cellular Signaling Modulation : The presence of the fluorine atom in the structure may enhance binding affinity to target proteins, modifying signaling pathways associated with cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study on Antitumor Efficacy : A study reported that similar compounds led to significant tumor regression in BRCA1/2 mutant breast cancer models when administered orally . This suggests that the biological activity may extend to therapeutic applications in oncology.
- Bone Resorption Studies : Research focusing on Cathepsin K inhibitors showed that these compounds could effectively reduce bone resorption markers in vivo, indicating potential applications in managing osteoporosis .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN2O2 |
| Molecular Weight | 262.28 g/mol |
| Key Biological Activities | Antitumor, Enzyme Inhibition |
| Target Enzymes | PARP1, PARP2, Cathepsin K |
| Potential Applications | Cancer therapy, Osteoporosis treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
